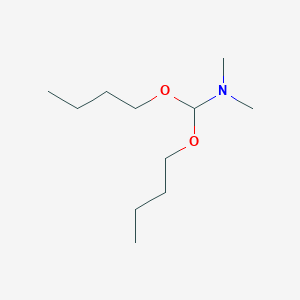

1,1-Dibutoxytrimethylamine

説明

科学的研究の応用

脂肪酸のエステル化

“1,1-Dibutoxytrimethylamine”は、脂肪酸のエステル化のための試薬として一般的に使用されます . このプロセスは、バイオディーゼル、化粧品、およびその他のさまざまな工業製品の製造において重要です。

ジメチルホルムアミドジアルキルアセタールの合成

この化合物は、ジメチルホルムアミドジアルキルアセタールです . その合成は、N,N-ジメチルホルムアミドジエチルアセタールとブタノールの反応によって、Meerwinとその共同研究者によって報告されています .

コカインとその主要代謝物の定量化

“this compound”は、ガスクロマトグラフィーによる尿マトリックスからのコカインとその主要代謝物であるベンゾイルエチゴンインの同時定量に使用される適切な試薬です . この用途は、特に法科学および薬物検査において重要です。

有機ビルディングブロック

“this compound”は、さまざまな有機化合物の合成における有機ビルディングブロックとして役立ちます . これは、幅広い化学反応で使用できる汎用性の高い試薬です。

作用機序

Target of Action

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is primarily used as a reagent in biochemical reactions . Its primary targets are the molecules involved in the esterification of fatty acids and the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography .

Mode of Action

The compound interacts with its targets by participating in the chemical reactions as a reagent . In the esterification of fatty acids, it acts as a catalyst to speed up the reaction, while in the quantification of cocaine and its metabolites, it likely interacts with the compounds to form derivatives that can be detected and quantified .

Biochemical Pathways

Given its use in the esterification of fatty acids , it can be inferred that it plays a role in lipid metabolism. In the context of drug testing, it likely participates in the metabolic pathways involved in the breakdown and excretion of cocaine and its metabolites .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In the esterification of fatty acids, it facilitates the formation of esters, which are important molecules in various biological processes . In drug testing, it aids in the detection and quantification of cocaine and its metabolites, providing valuable information about an individual’s drug use .

準備方法

1,1-Dibutoxytrimethylamine can be synthesized through the reaction of N,N-Dimethylformamide diethyl acetal with butanol . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide and may require a catalyst to facilitate the reaction. The industrial production methods for this compound are similar,

生物活性

1,1-Dibutoxytrimethylamine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound is classified as an amine and is structurally characterized by the presence of two butoxy groups attached to a trimethylamine core. Its molecular formula is , and it has a molecular weight of approximately 185.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Methylation Agent : It acts as a methylating agent for various substrates, which can influence metabolic pathways in cells. This property is particularly relevant in pharmaceutical applications where methylation can enhance drug efficacy or modify activity profiles .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of alkyl chains may enhance membrane permeability, leading to increased efficacy against certain bacterial strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various alkyl amines, including derivatives of trimethylamine. Results indicated that this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Cytotoxic Effects

Research focusing on the cytotoxic effects of alkylamines on cancer cell lines revealed that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of amines. For instance, the introduction of longer alkyl chains or additional functional groups can significantly alter the pharmacological profile.

- Structure-Activity Relationship (SAR) : Studies have shown that variations in the alkyl chain length and branching can affect both the potency and selectivity of the compound against specific biological targets .

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of this compound. Preliminary results indicate favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

特性

IUPAC Name |

1,1-dibutoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFXKGTGPMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(N(C)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171702 | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-90-7 | |

| Record name | 1,1-Dibutoxy-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。